1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-aminopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,11,13)(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOVNSIMBYHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents.
Mode of Action
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting its activity. This inhibition prevents the supercoiling of DNA, which is necessary for replication and transcription processes. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. Without the ability to introduce negative supercoils into DNA, these processes are halted. This leads to the cessation of bacterial growth and proliferation.
Result of Action
The result of the action of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is the inhibition of bacterial growth and proliferation. By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA necessary for replication and transcription. This leads to the death of the bacterial cell.
Biochemical Analysis
Biochemical Properties
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The pyridazine ring in its structure is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties enable the compound to interact with various enzymes and proteins, potentially influencing their activity. For instance, the compound may interact with enzymes involved in metabolic pathways, such as glutaminase, which converts glutamine to glutamate. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which can stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide has been shown to affect various types of cells and cellular processes. Its influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can interact with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. By inhibiting PKB, 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide can alter cell signaling, leading to changes in gene expression and cellular metabolism. This can result in effects such as reduced cell proliferation and increased apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyridazine ring allows it to form hydrogen bonds and π-π stacking interactions with target biomolecules. These interactions can inhibit enzymes such as protein kinase B by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, which can undergo degradation under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of target enzymes and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth in cancer models. At higher doses, toxic or adverse effects can occur, including potential damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as glutaminase can influence the production of key metabolites like glutamate. These interactions can affect overall metabolic balance and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide within cells and tissues are mediated by transporters and binding proteins. The compound’s physicochemical properties, such as its polarity and hydrogen-bonding capacity, influence its localization and accumulation in specific cellular compartments. These properties can affect the compound’s bioavailability and efficacy in targeting specific tissues or organs.
Subcellular Localization
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with target biomolecules and contribute to its overall biochemical effects.
Biological Activity
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of ion channels and its role as an inhibitor of TRPC6 (transient receptor potential cation channel subfamily C member 6). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The primary biological activity of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is linked to its ability to modulate the TRPC6 channel. TRPC6 is implicated in various physiological processes, including smooth muscle contraction and cellular proliferation. Dysregulation of TRPC6 has been associated with several pathological conditions such as pulmonary arterial hypertension (PAH), chronic obstructive pulmonary disease (COPD), and cardiac hypertrophy.
Inhibition of TRPC6
Research indicates that the compound effectively inhibits TRPC6 activity, which can lead to reduced proliferation of pulmonary artery smooth muscle cells (PASMCs) in patients with idiopathic pulmonary arterial hypertension (IPAH). Elevated expression levels of TRPC6 have been documented in IPAH patients, suggesting that targeting this channel could offer therapeutic benefits in managing this condition .
Therapeutic Implications
The modulation of TRPC6 by 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide opens avenues for treating various diseases:
- Pulmonary Disorders : The compound's ability to inhibit TRPC6 may reduce PASMC proliferation, potentially alleviating symptoms in conditions like IPAH and COPD .
- Cardiovascular Diseases : Studies have shown that TRPC6 plays a role in cardiac hypertrophy. Inhibition could mitigate hypertrophic responses in cardiac myocytes, presenting a novel approach to treating heart diseases .
- Chronic Kidney Diseases : Given the involvement of TRPC6 in renal pathologies, the compound may also serve as a therapeutic agent for chronic kidney diseases characterized by proteinuria and hypertension .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Experiments conducted on human PASMCs demonstrated that treatment with 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide led to a significant decrease in cell proliferation and calcium influx mediated by TRPC6 channels. This supports its potential use in managing PAH .
- Animal Models : In mouse models genetically modified to lack TRPC6, researchers observed a reduction in angiotensin II-induced albuminuria, indicating that inhibition of TRPC6 could be beneficial for renal health .
- Clinical Relevance : The compound's pharmacological profile suggests it may be effective against other conditions where TRPC6 dysregulation is evident, including certain types of cancer and fibrotic disorders .
Data Summary
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The piperidine-4-carboxamide scaffold is widely utilized in medicinal chemistry. Below is a comparison of key analogues:
Structure-Activity Relationships (SAR)
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance target binding but may reduce solubility (e.g., DPCC’s dichloropyridyl group improves HCMV inhibition but lowers oral bioavailability) . Amino Groups: The 6-aminopyridazinyl group in the target compound likely improves solubility and cellular uptake compared to halogenated analogues . Bulkier Substituents (e.g., benzimidazole in Compound 118): Increase target specificity (e.g., mPGES-1 inhibition) but may limit blood-brain barrier penetration .
Pharmacokinetic and Toxicity Profiles
- DPCC : Moderate metabolic stability (t1/2 = 2.5 h in human liver microsomes) with low cytotoxicity (CC50 > 50 µM) .
- ZINC02123811 : High metabolic stability (t1/2 = 6.8 h) and oral bioavailability (F = 65%) due to the furochromenyl group .
- 1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide : Rapid plasma clearance (CL = 35 mL/min/kg) but potent intracellular accumulation .
Antiviral Activity
- DPCC : Reduces HCMV viral titers by 99% at 1 µM, acting post-entry but pre-immediate-early gene expression .
- ZINC02123811 : Inhibits SARS-CoV-2 replication in Vero E6 cells (EC50 = 0.8 µM) .
- 1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide : Blocks dengue virus entry by inhibiting AAK1/GAK-mediated endocytosis .
Anti-Inflammatory Activity
- Compound 118: Suppresses prostaglandin E2 (PGE2) production in LPS-stimulated monocytes (IC50 = 3 nM) .
Preparation Methods
Nucleophilic Substitution Starting from Halogenated Pyridazine Precursors
One common route begins with halogenated pyridazine derivatives, such as ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , which undergo nucleophilic substitution with amines to introduce the 6-aminopyridazinyl group. This is followed by hydrolysis or amidation to obtain the carboxamide.
- Reaction Conditions: Typically carried out under controlled temperature with suitable solvents (e.g., ethanol, acetonitrile).
- Catalysts: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used for amide bond formation.
- Yields: Multi-step processes can achieve moderate to high yields depending on purification and reaction optimization.
Photocatalytic One-Step Synthesis Using Acridine Salt Catalysts
Recent advances have introduced photocatalytic methods for related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which share structural similarity and synthetic challenges with 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide.
- Method: The reaction involves mixing 2-aminopyridine (or pyridazine analogs), piperidine-4-carboxylate derivatives, and an acridine salt photocatalyst under visible light irradiation in the presence of an oxidant.
- Advantages: This method reduces the number of synthetic steps, minimizes byproducts, avoids heavy metal catalysts and hazardous hydrogen gas, and improves yield and environmental safety.
- Reaction Conditions: Visible light (380–750 nm), oxygen atmosphere, solvents like anhydrous dichloroethane.
- Yields: Up to 95% for related compounds, indicating high efficiency.
- Catalyst Loading: Molar ratios of acridine salt photocatalyst to substrate range from 0.05 to 0.50 relative to 2-aminopyridine.
Industrial Scale Considerations
- Continuous Flow Reactors: For large-scale synthesis, continuous flow methods optimize reaction times, heat transfer, and reproducibility.
- Automated Systems: Precise control of reaction parameters (temperature, light intensity, oxygen flow) enhances purity and yield.
- Environmental Impact: Photocatalytic methods reduce waste and hazardous reagents, aligning with green chemistry principles.
Data Table: Summary of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution from halogenated pyridazine | Halogenated pyridazine, amines, EDCI, HOBt | Solvents: ethanol/acetonitrile; moderate heat | Moderate to High | Well-established; good control over substitution | Multi-step; potential byproducts |
| Photocatalytic one-step synthesis | 2-Aminopyridine, piperidine-4-carboxylate, acridine salt photocatalyst, oxygen | Visible light (380–750 nm), anhydrous dichloroethane, 10 h irradiation | Up to 95 | One-step; eco-friendly; high yield | Requires light source and photocatalyst |
| Industrial continuous flow synthesis | As above with optimized parameters | Automated flow reactors, controlled temp/light | High | Scalable; reproducible; efficient | Requires specialized equipment |
Detailed Research Findings
- Spectroscopic Characterization: Nuclear Magnetic Resonance (¹H, ¹³C NMR) confirms ring structures and substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared spectroscopy identifies functional groups (amide C=O stretch around 1650 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction provides structural confirmation and purity assessment.
- Reaction Mechanism Insights: The photocatalytic process involves excitation of the acridine salt, facilitating electron transfer and promoting condensation between the amino pyridazine and piperidine carboxylate ester.
- Environmental and Safety Notes: Photocatalytic methods avoid heavy metals and hazardous hydrogen gas, reducing environmental and occupational risks.
Q & A
Q. What are the key synthetic routes for 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the construction of the piperidine ring followed by functionalization of the pyridazine moiety. Key steps include:
- Piperidine ring formation : Cyclization of appropriate precursors (e.g., via reductive amination or cycloaddition).
- Pyridazine substitution : Introduction of the 6-aminopyridazin-3-yl group using nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Carboxamide installation : Coupling the piperidine intermediate with a carboxylic acid derivative using reagents like EDC/HOBt. Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield and purity. Purification often employs column chromatography or recrystallization .
Q. How is the compound characterized for structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays).
- X-ray Crystallography : Resolves stereochemistry if crystalline forms are obtainable .
Q. What preliminary biological screening approaches are used for this compound?
Initial screening focuses on:
- Enzymatic assays : Testing inhibition of kinases, proteases, or other targets based on structural analogs (e.g., pyridazine derivatives show kinase inhibition ).
- Cell viability assays : Evaluation in cancer (e.g., NCI-60 panel) or microbial models.
- Solubility and stability : Assessed in PBS, DMSO, and simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can contradictory data in biological assays be resolved?
Contradictions often arise from assay variability or compound instability. Mitigation strategies include:
- Dose-response validation : Replicate experiments across multiple concentrations.
- Metabolite profiling : Use LC-MS to identify degradation products interfering with assays.
- Orthogonal assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with targets (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) : Simulations assess binding stability under physiological conditions.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity trends .
Q. What strategies improve solubility and bioavailability?
- Salt formation : Hydrochloride salts enhance aqueous solubility (common for piperidine derivatives ).
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability.
- Nanoparticle encapsulation : Use lipid-based carriers to improve pharmacokinetics .
Methodological Notes
- Synthesis Optimization : Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps .
- Data Reproducibility : Pre-validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Regulatory Compliance : Follow ICH guidelines for stability testing and impurity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
